molecular formula C12H13N3O2 B2379742 1-(6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)ethan-1-one CAS No. 1242313-72-9

1-(6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)ethan-1-one

Cat. No.: B2379742
CAS No.: 1242313-72-9
M. Wt: 231.255
InChI Key: TYBCAAJYECWSEI-UHFFFAOYSA-N
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Description

1-(6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)ethan-1-one is a compound that features a pyridine ring substituted with a methoxy group and a methylimidazole moiety

Preparation Methods

The synthesis of 1-(6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)ethan-1-one typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Pyridine Ring: Starting from a suitable pyridine precursor, the methoxy group is introduced via electrophilic aromatic substitution.

    Introduction of the Imidazole Moiety: The imidazole ring is synthesized separately and then attached to the pyridine ring through a coupling reaction.

    Final Assembly: The ethanone group is introduced through a Friedel-Crafts acylation reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and temperature control to drive the reactions to completion.

Scientific Research Applications

1-(6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: The compound’s structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific proteins or nucleic acids.

    Material Science: The compound’s unique electronic properties make it useful in the development of new materials, such as organic semiconductors or catalysts.

Mechanism of Action

The mechanism of action of 1-(6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The methoxy and imidazole groups play crucial roles in binding to these targets, often through hydrogen bonding or hydrophobic interactions. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-(6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)ethan-1-one include:

    1-[6-Methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]methanol: Differing by the presence of a methanol group instead of ethanone.

    1-[6-Methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]propane: Featuring a propane group instead of ethanone.

    1-[6-Methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]butane: With a butane group in place of ethanone.

These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical reactivity and biological activity

Properties

IUPAC Name

1-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8-6-15(7-13-8)11-5-4-10(9(2)16)14-12(11)17-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBCAAJYECWSEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=C(N=C(C=C2)C(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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